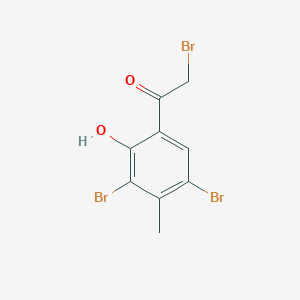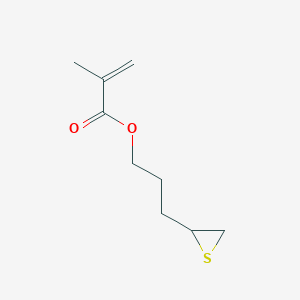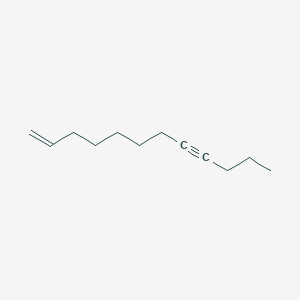![molecular formula C8H17Cl4N2O2P B15164329 Bis[bis(2-chloroethyl)amino]phosphinic Acid CAS No. 200722-80-1](/img/structure/B15164329.png)
Bis[bis(2-chloroethyl)amino]phosphinic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis[bis(2-chloroethyl)amino]phosphinic acid is a chemical compound with the molecular formula C8H17Cl4N2O2P It is known for its unique structure, which includes two 2-chloroethyl groups attached to an amino phosphinic acid core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of bis[bis(2-chloroethyl)amino]phosphinic acid typically involves the reaction of phosphorus trichloride with ethylene oxide to form tris(2-chloroethyl) phosphite. This intermediate is then rearranged to produce bis(2-chloroethyl)-2-chloroethylphosphonate. The final step involves the reaction of bis(2-chloroethyl)-2-chloroethylphosphonate with thionyl chloride in the presence of triphenyl phosphine oxide .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Bis[bis(2-chloroethyl)amino]phosphinic acid undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphinic acid derivatives, while substitution reactions can produce a variety of substituted phosphinic acids.
Applications De Recherche Scientifique
Bis[bis(2-chloroethyl)amino]phosphinic acid has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other phosphorus-containing compounds.
Biology: Investigated for its potential use in biochemical assays and as a tool for studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent.
Industry: Utilized in the production of polymers and as a flame retardant.
Mécanisme D'action
The mechanism of action of bis[bis(2-chloroethyl)amino]phosphinic acid involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with nucleophilic sites on these targets, leading to inhibition or modification of their activity. This mechanism is particularly relevant in its potential use as an anticancer agent, where it can inhibit the growth of cancer cells by targeting specific enzymes involved in cell proliferation .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Amino-[bis(2-chloroethyl)amino]phosphinic acid
- Bis(dimethylamino)phosphinic chloride
- Bis(2-chloroethyl)aminophosphonic acid
Uniqueness
Bis[bis(2-chloroethyl)amino]phosphinic acid is unique due to its specific structure, which allows it to undergo a variety of chemical reactions and interact with a range of molecular targets. This versatility makes it valuable in multiple research and industrial applications .
Propriétés
Numéro CAS |
200722-80-1 |
|---|---|
Formule moléculaire |
C8H17Cl4N2O2P |
Poids moléculaire |
346.0 g/mol |
Nom IUPAC |
bis[bis(2-chloroethyl)amino]phosphinic acid |
InChI |
InChI=1S/C8H17Cl4N2O2P/c9-1-5-13(6-2-10)17(15,16)14(7-3-11)8-4-12/h1-8H2,(H,15,16) |
Clé InChI |
GKHCGXABHZLRSB-UHFFFAOYSA-N |
SMILES canonique |
C(CCl)N(CCCl)P(=O)(N(CCCl)CCCl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-{[3,4-Bis(benzyloxy)phenyl]methyl}-6-nitro-1H-benzimidazole](/img/structure/B15164255.png)

![Benzene, 1,3-bis[(10-bromodecyl)oxy]-](/img/structure/B15164262.png)
![[(9-Ethenyl-9H-carbazol-3-yl)methylidene]propanedinitrile](/img/structure/B15164268.png)





![4-Oxo-4-[(2,6,11,15-tetramethylhexadeca-2,6,10,14-tetraen-8-YL)oxy]butanoate](/img/structure/B15164287.png)


![(E)-1-{2,4-Bis[(2-ethenylphenyl)methoxy]phenyl}-2-(4-nitrophenyl)diazene](/img/structure/B15164313.png)

